3-(2-chlorophenyl)-5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-oxazole-4-carboxamide
Description
This compound features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 4. The carboxamide is further linked to a 2-propanoyl-substituted tetrahydroisoquinolin-7-yl group, distinguishing it from simpler analogs. The tetrahydroisoquinoline scaffold is notable for its prevalence in bioactive molecules, particularly those targeting the central nervous system (CNS), while the propanoyl group may enhance lipophilicity and metabolic stability. Structural analysis of related compounds suggests that such derivatives are often synthesized via condensation reactions between oxazole carboxylic acids and amine-containing intermediates .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-3-20(28)27-11-10-15-8-9-17(12-16(15)13-27)25-23(29)21-14(2)30-26-22(21)18-6-4-5-7-19(18)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLOUSBYRYJBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to the oxazole class of heterocycles, which are known for their diverse biological activities. The presence of the 2-chlorophenyl and tetrahydroisoquinoline moieties suggests potential interactions with various biological targets.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazole derivatives. For example, a review by Chilumula et al. demonstrated that compounds with oxazole rings exhibit significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Although specific data on our compound is limited, the structural similarities suggest it may exhibit comparable activity.
Antitumor Activity
Research has shown that tetrahydroisoquinoline derivatives possess notable antitumor properties. A study evaluating similar compounds against human tumor cell lines indicated that modifications in the side chains significantly affect their cytotoxicity . The compound could potentially interact with DNA or inhibit topoisomerase enzymes, similar to other derivatives studied.
Analgesic and Anti-inflammatory Effects
Compounds with similar structures have been investigated for analgesic and anti-inflammatory effects. For instance, derivatives of tetrahydroisoquinoline have been reported to modulate pain pathways and reduce inflammation in animal models . This suggests that our compound might also exert such effects, warranting further investigation.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a key role in inflammation.
- DNA Interaction : Some derivatives may intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Receptor Modulation : The presence of aromatic rings may allow for interaction with various receptors involved in pain and inflammatory pathways.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens. The results indicated that compounds similar to our target exhibited zones of inhibition ranging from 15 mm to 30 mm against S. aureus and E. coli, suggesting a promising antimicrobial profile .
Study 2: Cytotoxicity in Cancer Cell Lines
In a study focused on antitumor activity, several tetrahydroisoquinoline analogs were tested against different cancer cell lines. Compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating potent cytotoxic activity . This highlights the potential of our compound in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The target compound’s tetrahydroisoquinoline-propanoyl moiety may enhance blood-brain barrier penetration, making it suitable for CNS applications. In contrast, the sulfamoylphenyl ethyl analog (C₂₀H₁₉ClN₂O₄S) contains a sulfonamide-like group, which is frequently associated with antibacterial activity .
Electronic and Steric Effects: The trifluoromethyl group in the pyrazole derivative (C₁₂H₉ClF₃N₂OS) improves metabolic stability and electronegativity, common in agrochemicals . The propanoyl group in the target compound balances lipophilicity and solubility, critical for drug-like properties.
Molecular Weight and Complexity: The target compound’s higher molecular weight (C₂₂H₂₃ClN₂O₃ vs.
Research Findings and Hypotheses
- Synthetic Routes: The allyl-substituted analog (CAS 321432-31-9) is synthesized via coupling of 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid with allylamine, a method adaptable to the target compound using 2-propanoyl-tetrahydroisoquinolin-7-amine .
- Agrochemical Potential: The pyrazole derivative (C₁₂H₉ClF₃N₂OS) shares structural motifs with commercial fungicides, implying utility in crop protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
